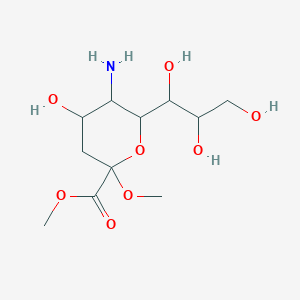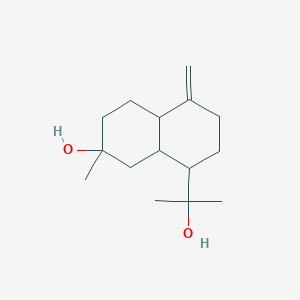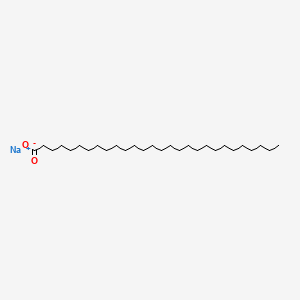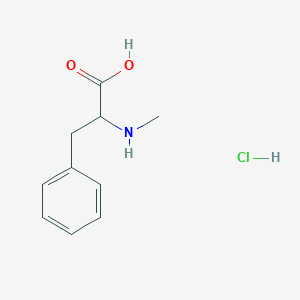![molecular formula C6H16ClCuN4-3 B12322999 1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,3-propanediamine) Copper(II) Dichloride: is a coordination compound with the chemical formula C6H20Cl2CuN4 . It is known for its distinctive blue color and is used in various chemical and industrial applications. The compound consists of a copper ion coordinated with two 1,3-propanediamine ligands and two chloride ions.
準備方法
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis:
Industrial Production Methods:
- The industrial production methods are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves precise control of reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions:
-
Oxidation:
- Bis(1,3-propanediamine) Copper(II) Dichloride can undergo oxidation reactions, particularly in the presence of oxygen. For example, it can catalyze the oxidation of hydroquinones .
-
Substitution:
- The compound can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands that can replace chloride ions under suitable conditions.
Major Products:
- The major products depend on the specific reaction and reagents used. For example, oxidation reactions may produce quinones, while substitution reactions yield different coordination complexes.
科学的研究の応用
Chemistry:
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry:
作用機序
Mechanism:
- The compound exerts its effects primarily through its ability to coordinate with other molecules and ions. The copper ion plays a central role in facilitating various chemical reactions.
Molecular Targets and Pathways:
- The molecular targets include substrates that can interact with the copper ion. The pathways involve coordination chemistry principles where the copper ion acts as a Lewis acid, accepting electron pairs from ligands.
類似化合物との比較
- Bis(ethylenediamine) Copper(II) Dichloride
- Bis(2,2’-bipyridine) Copper(II) Dichloride
- Bis(1,10-phenanthroline) Copper(II) Dichloride
Uniqueness:
- Bis(1,3-propanediamine) Copper(II) Dichloride is unique due to the specific spatial arrangement and properties imparted by the 1,3-propanediamine ligands. This configuration influences its reactivity and applications compared to other similar compounds .
特性
分子式 |
C6H16ClCuN4-3 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
copper;3-azanidylpropylazanide;chloride |
InChI |
InChI=1S/2C3H8N2.ClH.Cu/c2*4-2-1-3-5;;/h2*4-5H,1-3H2;1H;/q2*-2;;+2/p-1 |
InChIキー |
IONWIUOTKQOUQL-UHFFFAOYSA-M |
正規SMILES |
C(C[NH-])C[NH-].C(C[NH-])C[NH-].[Cl-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)

![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)
![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)






![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
